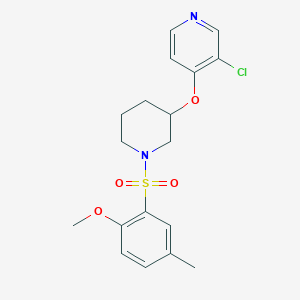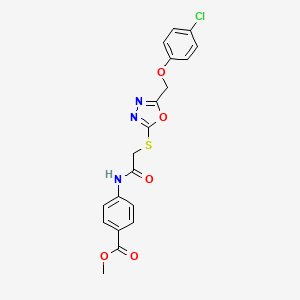![molecular formula C17H17F3N4O3 B2441829 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034556-55-1](/img/structure/B2441829.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have synthesized various heterocyclic compounds incorporating moieties similar to the one mentioned. For example, research has developed new compounds through the synthesis of heterocycles, such as pyrrole, pyridine, and coumarin derivatives, for potential use as insecticidal agents against pests like Spodoptera littoralis. These compounds are created using innovative chemical pathways and assessed for their biological activities, demonstrating the utility of such molecules in developing new pest control strategies (Fadda et al., 2017).
Synthesis and Molecular Docking
Another application involves the synthesis and molecular docking studies of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds have been prepared starting from specific precursors and subjected to in silico molecular docking screenings towards target proteins. The research indicates these compounds' potential antimicrobial and antioxidant activity, showcasing the significance of structural manipulation in discovering new therapeutic agents (Flefel et al., 2018).
Novel Synthetic Pathways
Research on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines highlights novel synthetic pathways for creating previously unknown derivatives. This work illustrates the chemical versatility and potential applications of such compounds in various fields, including medicinal chemistry and material science (Palamarchuk et al., 2019).
Antimicrobial Agent Development
The preparation of tetrahydrobenzothieno derivatives and their preliminary antimicrobial testing represent another critical application. These compounds' synthesis and subsequent testing against different microbial strains showcase the ongoing efforts to develop new antimicrobial agents capable of combating resistant bacteria and fungi (Soliman et al., 2009).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)11-2-4-14-22-23-15(24(14)8-11)7-21-16(25)6-10-1-3-12-13(5-10)27-9-26-12/h1,3,5,11H,2,4,6-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDXMBLPTOQORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2441747.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)



![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)



![2-[[1-(1,3,4-Oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2441766.png)

